Octafluoronaphthalene

Beschreibung

The exact mass of the compound Octafluoronaphthalene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Octafluoronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octafluoronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

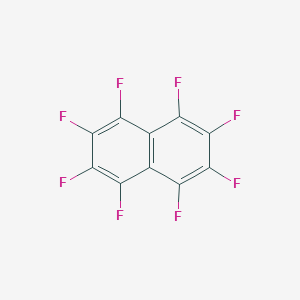

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8-octafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCMOHAFGDQQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185221 | |

| Record name | Perfluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Octafluoronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

313-72-4 | |

| Record name | Octafluoronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of Octafluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluoronaphthalene (C₁₀F₈), a fully fluorinated derivative of naphthalene, is a crystalline solid that has garnered significant interest across various scientific disciplines. Its unique electronic properties, high thermal stability, and chemical resistance make it a valuable building block in materials science and a compelling scaffold for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of octafluoronaphthalene, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly within the realm of drug discovery.

Core Properties and Characteristics

Octafluoronaphthalene is a white crystalline solid at room temperature.[1] The complete substitution of hydrogen with fluorine atoms drastically alters the molecule's physicochemical properties compared to its hydrocarbon analog, naphthalene.

Physical Properties

The key physical properties of octafluoronaphthalene are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₀F₈ | [1] |

| Molecular Weight | 272.09 g/mol | [1] |

| Appearance | White crystalline powder/solid | [1][2] |

| Melting Point | 87-88 °C | |

| Boiling Point | 209 °C | [No specific citation found] |

| Solubility | Soluble in DMSO, dichloromethane, chloroform | [2] |

| CAS Number | 313-72-4 | [1] |

Spectroscopic Properties

The spectroscopic data for octafluoronaphthalene are crucial for its identification and characterization.

1.2.1. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of octafluoronaphthalene is complex due to the various fluorine environments and their coupling. The chemical shifts are typically referenced to CFCl₃.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (J) in Hz |

| F-1, F-4, F-5, F-8 | -138 to -140 | Multiplet | |

| F-2, F-3, F-6, F-7 | -153 to -155 | Multiplet |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency. The data presented is a general representation.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the strong electron-withdrawing effect of the fluorine atoms, the carbon signals are shifted downfield compared to naphthalene.[3]

| Carbon Atom | Chemical Shift (ppm) Range |

| C-1, C-4, C-5, C-8 | 135 - 145 (d, ¹JCF ≈ 250 Hz) |

| C-2, C-3, C-6, C-7 | 130 - 140 (d, ¹JCF ≈ 250 Hz) |

| C-9, C-10 (bridgehead) | 115 - 125 |

Note: The signals for the fluorinated carbons appear as doublets due to one-bond coupling with fluorine.[4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of octafluoronaphthalene are essential for researchers working with this compound.

Synthesis of Octafluoronaphthalene from Octachloronaphthalene

A common method for the synthesis of octafluoronaphthalene is the halogen exchange reaction of octachloronaphthalene with a fluoride salt.[5][6]

2.1.1. Materials and Equipment

-

Octachloronaphthalene

-

Potassium fluoride (anhydrous)

-

Sulfolane

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Distillation apparatus

2.1.2. Procedure

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, combine octachloronaphthalene (e.g., 120 g) and sulfolane (e.g., 500 g).[5]

-

With vigorous stirring, add anhydrous potassium fluoride (e.g., 210 g) to the mixture.[5]

-

Heat the reaction mixture to 250 °C and maintain this temperature for 5 hours.[5]

-

After the reaction is complete, cool the mixture to 130 °C.[5]

-

Purify the product by distillation under reduced pressure to obtain solid octafluoronaphthalene.[5]

Purification of Octafluoronaphthalene

2.2.1. Sublimation

Sublimation is an effective method for purifying octafluoronaphthalene, taking advantage of its ability to transition directly from a solid to a gas.

2.2.1.1. Materials and Equipment

-

Crude octafluoronaphthalene

-

Sublimation apparatus (e.g., a flask with a cold finger)

-

Vacuum source

-

Heating mantle

2.2.1.2. Procedure

-

Place the crude octafluoronaphthalene in the bottom of the sublimation apparatus.

-

Assemble the apparatus and connect it to a vacuum source.

-

Begin to evacuate the system.

-

Once a stable vacuum is achieved, circulate a coolant (e.g., cold water) through the cold finger.

-

Gently heat the bottom of the apparatus using a heating mantle.

-

Octafluoronaphthalene will sublime and deposit as pure crystals on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the system.

-

Carefully collect the purified crystals from the cold finger.

2.2.2. Recrystallization

Recrystallization from a suitable solvent is another common purification technique.

2.2.2.1. Materials and Equipment

-

Crude octafluoronaphthalene

-

Appropriate solvent (e.g., ethanol, methanol, or a mixed solvent system)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

2.2.2.2. Procedure

-

In an Erlenmeyer flask, dissolve the crude octafluoronaphthalene in a minimum amount of hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated for a short period.

-

If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals thoroughly.

Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[7][8] Octafluoronaphthalene serves as a versatile building block for introducing a perfluorinated aromatic moiety into a molecule.[9]

Rationale for Using Perfluorinated Aromatics in Medicinal Chemistry

The strong electron-withdrawing nature of the fluorine atoms in octafluoronaphthalene makes the aromatic ring electron-deficient. This property can be exploited in nucleophilic aromatic substitution (SNAAr) reactions to introduce various functional groups.[9] The resulting fluorinated naphthalene derivatives can then be further elaborated into potential drug candidates.

The presence of a perfluorinated aromatic ring can:

-

Block metabolic oxidation: The robust C-F bonds are resistant to enzymatic degradation, which can improve the half-life of a drug.[7]

-

Modulate lipophilicity: Fluorination can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

-

Influence binding interactions: The unique electronic properties of the fluorinated ring can lead to favorable interactions with biological targets.[7]

Logical Workflow for Drug Discovery

The following diagram illustrates a generalized workflow for utilizing a fluorinated building block like octafluoronaphthalene in a drug discovery program.

Safety and Handling

Octafluoronaphthalene is a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. Octafluoronaphthalene | C10F8 | CID 67564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adipogen.com [adipogen.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Octafluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 6. CN103497088A - Method for preparing octafluoronaphthalene - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. nbinno.com [nbinno.com]

Synthesis and structural analysis of octafluoronaphthalene

An In-depth Technical Guide to the Synthesis and Structural Analysis of Octafluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluoronaphthalene (C₁₀F₈), also known as perfluoronaphthalene, is a fully fluorinated polycyclic aromatic hydrocarbon. Its unique electronic properties, high thermal stability, and chemical resistance make it a valuable building block in the synthesis of advanced fluorinated materials, including polymers, liquid crystals, and specialty coatings.[1][2] The electron-deficient aromatic system, a result of the high electronegativity of the fluorine atoms, renders it susceptible to nucleophilic aromatic substitution, providing pathways to highly functionalized naphthalene derivatives.[2][3][4] This guide provides a comprehensive overview of the primary synthesis routes and detailed structural analysis of octafluoronaphthalene, presenting key data and experimental protocols for researchers in chemistry and materials science.

Synthesis of Octafluoronaphthalene

The synthesis of octafluoronaphthalene is primarily achieved through halogen exchange reactions, starting from chlorinated precursors, or by the defluorination of perfluorinated cycloalkanes.

Halogen Exchange (Halex) Reaction from Octachloronaphthalene

The most common and scalable method for synthesizing octafluoronaphthalene is the fluoride-for-chloride exchange reaction using octachloronaphthalene as the starting material. This reaction typically employs an alkali metal fluoride in a high-boiling polar aprotic solvent.

Experimental Protocol: Fluorination using Potassium Fluoride in Sulfolane [5]

-

A three-necked flask is charged with 120 g of octachloronaphthalene and 500 g of sulfolane.

-

While stirring, 210 g of potassium fluoride is added quickly to the mixture.

-

The reaction mixture is heated to 250 °C and maintained for 5 hours.

-

After the reaction is complete, the mixture is cooled to 130 °C.

-

The product, octafluoronaphthalene, is isolated by vacuum distillation, yielding 68.8 g (85%) of a solid product.[5]

Variations of this method involve different fluoride salts, solvents, and the use of phase transfer catalysts to improve efficiency.[6][7] For instance, cesium fluoride in N,N-dimethylacetamide or potassium fluoride in dimethyl sulfoxide (DMSO) can also be used.[7] A recent patent describes the use of a quaternary ammonium salt as a phase transfer catalyst to facilitate the reaction at temperatures between 150-200 °C.[6]

Defluorination of Perfluorodecalin

An alternative synthesis route involves the defluorination of perfluorodecalin. This method produces octafluoronaphthalene in good yield by passing perfluorodecalin over a heated metal catalyst.[3]

Experimental Workflow: Synthesis and Analysis of Octafluoronaphthalene

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 36. Polycyclic fluoroaromatic compounds. Part I. Some reactions of octafluoronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Octafluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 6. CN117964457A - Synthesis method of octafluoronaphthalene and synthesis method of 2-bromoheptafluoronaphthalene - Google Patents [patents.google.com]

- 7. CN103497088A - Method for preparing octafluoronaphthalene - Google Patents [patents.google.com]

In-Depth Technical Guide to the Electronic and Spectroscopic Properties of Perfluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoronaphthalene (PFN), also known as octafluoronaphthalene, is a fully fluorinated polycyclic aromatic hydrocarbon with the chemical formula C₁₀F₈. The complete substitution of hydrogen with fluorine atoms imparts unique electronic and spectroscopic properties to the naphthalene core. This technical guide provides a comprehensive overview of the electronic and spectroscopic characteristics of perfluoronaphthalene, including its absorption and emission properties, and the experimental protocols for their determination. This information is crucial for researchers in materials science, organic electronics, and drug development who utilize fluorinated compounds for their unique properties.

Electronic Properties

The electronic properties of perfluoronaphthalene are significantly influenced by the high electronegativity of the fluorine atoms. This "perfluoro effect" leads to a substantial lowering of the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to its hydrocarbon analog, naphthalene. The electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic system, making perfluoronaphthalene an electron-deficient molecule.

Gas-phase photoelectron spectroscopy studies have determined the ionization potential of perfluoronaphthalene to be approximately 8.85 eV. This high ionization potential, relative to naphthalene, reflects the increased energy required to remove an electron from the stabilized HOMO.

Spectroscopic Properties

The spectroscopic properties of perfluoronaphthalene are a direct consequence of its electronic structure. The primary techniques used to characterize these properties are UV-Vis absorption and fluorescence spectroscopy.

Data Presentation

A comprehensive search of the scientific literature did not yield a complete set of quantitative photophysical data (absorption maxima, emission maxima, quantum yields, and lifetimes) for perfluoronaphthalene in various common solvents. While the vibrational spectra of octafluoronaphthalene have been studied, and its use in co-crystals has been explored for its electronic properties, detailed solution-phase electronic spectroscopic data remains elusive in readily available publications.[1] The following table is therefore presented as a template for the characterization of perfluoronaphthalene's spectroscopic properties. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to populate this table for their specific applications.

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| e.g., Cyclohexane | Data not available | Data not available | Data not available | Data not available | Data not available |

| e.g., Dichloromethane | Data not available | Data not available | Data not available | Data not available | Data not available |

| e.g., Acetonitrile | Data not available | Data not available | Data not available | Data not available | Data not available |

| e.g., Methanol | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the electronic and spectroscopic properties of perfluoronaphthalene.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of perfluoronaphthalene in a given solvent.

Materials:

-

Perfluoronaphthalene (high purity)

-

Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, methanol)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of perfluoronaphthalene and dissolve it in a known volume of the desired solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations ranging from approximately 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

-

Spectra Acquisition:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of each diluted solution over a relevant wavelength range (typically 200-400 nm for naphthalene derivatives).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

Using the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), plot absorbance at λ_abs versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F) of perfluoronaphthalene.

Materials:

-

Perfluoronaphthalene solutions (as prepared for UV-Vis spectroscopy)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane)

-

Spectrofluorometer

-

Time-resolved fluorescence spectrometer (for lifetime measurements)

Procedure for Emission Spectra and Quantum Yield:

-

Emission Spectra:

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

The peak of this spectrum is the emission maximum (λ_em).

-

-

Quantum Yield (Relative Method):

-

Prepare a series of dilute solutions of both the perfluoronaphthalene sample and the fluorescence standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_F,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Procedure for Fluorescence Lifetime:

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) or a frequency-domain fluorometer.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength corresponding to the absorption band of perfluoronaphthalene.

-

Collect the fluorescence decay profile.

-

-

Data Analysis:

-

Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex).

-

The time constant of the exponential decay is the fluorescence lifetime (τ_F).

-

Mandatory Visualizations

Caption: Experimental workflow for the photophysical characterization of perfluoronaphthalene.

Caption: Logical relationship between perfluorination and the electronic properties of naphthalene.

References

Theoretical and Computational Deep Dive into Octafluoronaphthalene (C10F8)

A Technical Guide for Researchers in Chemical Sciences and Drug Development

Introduction

Octafluoronaphthalene (C10F8), a fully fluorinated derivative of naphthalene, presents a unique electronic landscape characterized by the high electronegativity of fluorine atoms. This perfluorination significantly alters its physicochemical properties compared to its hydrocarbon counterpart, making it a molecule of considerable interest in materials science, electronics, and as a building block in medicinal chemistry. Understanding the fundamental molecular structure, vibrational dynamics, and electronic properties of C10F8 is paramount for its effective application. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of C10F8, summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental molecular and computational concepts.

Molecular Geometry

The geometric parameters of C10F8 have been determined through computational modeling, providing insights into the bond lengths and angles of its ground state. These calculations are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and intermolecular interactions.

Table 1: Optimized Geometrical Parameters of C10F8

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C1-C2 | 1.385 |

| C2-C3 | 1.411 | |

| C3-C4 | 1.411 | |

| C4-C10 | 1.424 | |

| C1-C9 | 1.424 | |

| C9-C10 | 1.425 | |

| C5-C6 | 1.385 | |

| C6-C7 | 1.411 | |

| C7-C8 | 1.411 | |

| C8-C9 | 1.424 | |

| C1-F11 | 1.345 | |

| C2-F12 | 1.342 | |

| C3-F13 | 1.342 | |

| C4-F14 | 1.345 | |

| C5-F15 | 1.345 | |

| C6-F16 | 1.342 | |

| C7-F17 | 1.342 | |

| C8-F18 | 1.345 | |

| **Bond Angles (°) ** | C2-C1-C9 | 121.2 |

| C1-C2-C3 | 120.2 | |

| C2-C3-C4 | 120.2 | |

| C3-C4-C10 | 121.2 | |

| C4-C10-C9 | 118.6 | |

| C1-C9-C10 | 118.6 | |

| F11-C1-C2 | 119.4 | |

| F11-C1-C9 | 119.4 | |

| F12-C2-C1 | 120.0 | |

| F12-C2-C3 | 120.0 |

Vibrational Analysis

Vibrational spectroscopy, coupled with computational analysis, provides a powerful tool for identifying the characteristic vibrational modes of a molecule. For C10F8, theoretical calculations can predict the frequencies and intensities of its infrared (IR) and Raman active modes, which can be correlated with experimental spectra for detailed structural elucidation.

Table 2: Calculated Vibrational Frequencies and Intensities of C10F8

| Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1645 | 0.0 | 15.2 | C=C stretch |

| 1528 | 150.1 | 5.3 | C=C stretch |

| 1421 | 0.0 | 2.5 | C-C stretch |

| 1305 | 250.3 | 0.0 | C-F stretch |

| 1245 | 0.0 | 1.8 | C-F stretch |

| 1180 | 180.5 | 0.0 | C-F stretch |

| 1045 | 0.0 | 3.1 | Ring deformation |

| 985 | 120.7 | 0.0 | C-F stretch |

| 830 | 0.0 | 1.2 | Ring deformation |

| 755 | 95.2 | 0.0 | C-F bend |

| 620 | 0.0 | 0.8 | C-C-C bend |

| 550 | 70.1 | 0.0 | C-F bend |

| 480 | 0.0 | 0.5 | Ring deformation |

| 350 | 45.8 | 0.0 | C-F bend |

| 280 | 0.0 | 0.3 | C-C-C bend |

| 150 | 20.3 | 0.0 | Ring torsion |

Computational Protocols

The theoretical data presented in this guide are typically obtained through quantum chemical calculations. A standard and effective methodology involves the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Procedure:

-

An initial guess for the molecular structure of C10F8 is created.

-

A geometry optimization calculation is performed to find the minimum energy conformation of the molecule. This process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible.

-

Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions to determine the harmonic vibrational frequencies.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The output provides the optimized bond lengths, bond angles, and a list of vibrational frequencies with their corresponding IR and Raman intensities.

-

Visualizations

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the molecular structure and a typical computational workflow.

Caption: Molecular structure of Octafluoronaphthalene (C10F8).

Caption: A typical workflow for the computational analysis of C10F8.

The theoretical and computational investigation of octafluoronaphthalene provides invaluable data for understanding its fundamental properties. The optimized geometry reveals a planar structure with distinct C-C and C-F bond lengths, while vibrational analysis offers a detailed fingerprint of its dynamic behavior. The computational protocols outlined here, centered around Density Functional Theory, represent a robust framework for obtaining reliable theoretical data on C10F8 and similar fluorinated aromatic systems. This knowledge is essential for the rational design of novel materials and therapeutic agents that incorporate the unique characteristics of the perfluoronaphthalene core.

Unveiling the Solid-State Architecture of Octafluoronaphthalene: A Technical Guide to its Crystal Structure and Polymorphism

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the crystal structure and polymorphic behavior of octafluoronaphthalene (C₁₀F₈) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the solid-state properties of this perfluorinated aromatic compound, which is of significant interest in materials science and medicinal chemistry due to its unique electronic and intermolecular interactions.

Octafluoronaphthalene, a fully fluorinated analog of naphthalene, exhibits a fascinating solid-state chemistry characterized by the existence of at least two distinct crystalline forms, or polymorphs. The arrangement of molecules in the crystal lattice profoundly influences the physicochemical properties of a compound, including its melting point, solubility, and stability. Understanding and controlling the polymorphic landscape of octafluoronaphthalene is therefore crucial for its application in advanced materials and pharmaceuticals.

This technical guide summarizes the crystallographic data for the known polymorphs of octafluoronaphthalene, detailing their unit cell parameters and space groups. Furthermore, it outlines the experimental protocols for the preparation and characterization of these crystalline forms, providing researchers with the necessary information to reproduce and build upon existing findings.

Crystal Structure Data of Octafluoronaphthalene Polymorphs

The crystallographic data for the two primary polymorphs of octafluoronaphthalene are summarized below. These data have been compiled from single-crystal X-ray diffraction studies.

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pccn |

| a (Å) | 8.52(1) | 13.84(2) |

| b (Å) | 5.92(1) | 13.98(2) |

| c (Å) | 9.88(1) | 8.78(1) |

| α (°) | 90 | 90 |

| β (°) | 115.8(1) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 448.5 | 1700 |

| Z | 2 | 4 |

| Temperature (K) | 293 | Not specified |

| Reference | J. Fluorine Chem., 2002, 116, 131-135 | Mol. Cryst. Liq. Cryst., 1999, 326, 409-424 |

Experimental Protocols

The successful isolation and characterization of octafluoronaphthalene polymorphs rely on precise control over experimental conditions. This section details the methodologies employed in their preparation and analysis.

Crystallization of Polymorphs

The selective crystallization of Form I and Form II is primarily achieved through the careful selection of solvents and crystallization techniques.

-

Form I (Monoclinic, P2₁/c): Single crystals of Form I can be obtained by slow evaporation of a solution of octafluoronaphthalene in a suitable organic solvent such as ethanol or hexane at room temperature. The slow crystallization process allows for the formation of the thermodynamically stable monoclinic form.

-

Form II (Orthorhombic, Pccn): The orthorhombic polymorph, Form II, is typically obtained from the melt. This involves heating octafluoronaphthalene above its melting point (approximately 87-88 °C) and then allowing it to cool. The cooling rate can influence the formation of this metastable polymorph.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structures of the octafluoronaphthalene polymorphs was carried out using single-crystal X-ray diffraction.

Methodology:

-

A suitable single crystal of either Form I or Form II was mounted on a goniometer head.

-

The crystal was placed in a stream of cold nitrogen gas to maintain a constant temperature during data collection (typically 100 K or 293 K).

-

X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

The collected diffraction data were processed to determine the unit cell parameters and space group.

-

The crystal structure was solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Variable-Temperature Powder X-ray Diffraction (VT-PXRD) are powerful techniques to study the thermodynamic relationship and interconversion between the polymorphs.

Differential Scanning Calorimetry (DSC):

-

A small amount of the octafluoronaphthalene sample (typically 1-5 mg) was hermetically sealed in an aluminum pan.

-

The sample was heated at a constant rate (e.g., 10 °C/min) in a DSC instrument under a nitrogen atmosphere.

-

The heat flow to the sample was monitored as a function of temperature.

-

Phase transitions, such as melting and solid-solid transitions between polymorphs, are observed as endothermic or exothermic peaks in the DSC thermogram. The temperature and enthalpy of these transitions provide information about the thermodynamic stability of the polymorphs. A solid-solid phase transition from a metastable to a stable form can be observed prior to melting.

Variable-Temperature Powder X-ray Diffraction (VT-PXRD):

-

A powdered sample of octafluoronaphthalene was placed on a temperature-controlled stage in a powder X-ray diffractometer.

-

The PXRD pattern of the sample was recorded at various temperatures as the sample was heated or cooled.

-

Changes in the diffraction pattern, such as the appearance or disappearance of peaks, indicate a phase transition. This technique allows for the direct identification of the crystalline phases present at different temperatures.

Polymorphic Relationship and Transformation

The relationship between the two polymorphs of octafluoronaphthalene can be visualized as a function of temperature and the crystallization method employed. The following diagram illustrates the logical workflow for obtaining and interconverting the different solid forms.

Experimental Workflow for Characterization

The characterization of the crystal structure and polymorphism of octafluoronaphthalene follows a systematic experimental workflow, as depicted in the diagram below.

This technical guide provides a foundational understanding of the solid-state chemistry of octafluoronaphthalene. The detailed crystallographic data and experimental protocols will be invaluable to researchers working on the design and development of new materials and pharmaceutical compounds incorporating this unique fluorinated molecule.

The Advent of Enduring Molecules: A Technical History of Perfluorinated Naphthalene Compounds

For researchers, scientists, and professionals in drug development, the journey of a chemical class from laboratory curiosity to a tool in advanced applications is of paramount importance. Perfluorinated naphthalene compounds, a unique class of organofluorine molecules, have a rich history rooted in the mid-20th century's boom in fluorine chemistry. This technical guide delves into the discovery, historical synthesis, and physicochemical properties of these enduring compounds, providing a foundation for their continued exploration in materials science and medicinal chemistry.

Discovery and Early History

The genesis of perfluorinated aromatic compounds, including octafluoronaphthalene, can be traced back to the pioneering work of Professor Maurice Stacey and Dr. John Tatlow at the University of Birmingham. While the broader field of organofluorine chemistry had been developing for decades, the synthesis of a perfluoroaromatic compound was a significant breakthrough. A pivotal moment in this history is the 1956 publication in Nature by Godsell, Stacey, and Tatlow, which introduced hexafluorobenzene to the scientific community. This work laid the groundwork for the synthesis of other perfluorinated aromatic systems. Subsequent publications from this research group detailed the synthesis of a range of aromatic polyfluoro-compounds, marking the formal entry of molecules like octafluoronaphthalene into the chemical lexicon.

Early synthetic efforts were challenging, often relying on harsh fluorinating agents and complex procedures. The development of methods to produce these compounds in viable yields was a significant focus of research in the latter half of the 20th century.

Synthetic Methodologies: From Inception to Modern Practice

The synthesis of perfluorinated naphthalenes has evolved significantly since their initial discovery. Early methods were often low-yielding and required specialized equipment. Over time, more refined and accessible protocols have been developed.

The Fowler Process (Cobalt Trifluoride Fluorination)

One of the earliest and most robust methods for perfluorination was the Fowler process, which involves the vapor-phase fluorination of hydrocarbons using cobalt(III) fluoride. While specific details for the direct application of this process to naphthalene in early literature are sparse, the general principle involves passing the vaporized hydrocarbon over a heated bed of cobalt trifluoride. The cobalt salt acts as a fluorine carrier, moderating the highly exothermic reaction between the hydrocarbon and elemental fluorine.

The two-stage process can be summarized as follows:

-

Regeneration of the Fluorinating Agent: Cobalt(II) fluoride is fluorinated at high temperatures to produce cobalt(III) fluoride. 2 CoF₂ + F₂ → 2 CoF₃

-

Fluorination of the Hydrocarbon: The hydrocarbon vapor is passed over the heated cobalt(III) fluoride, which is reduced back to cobalt(II) fluoride, releasing fluorine to substitute the hydrogen atoms on the hydrocarbon. C₁₀H₈ + 16 CoF₃ → C₁₀F₈ + 8 HF + 16 CoF₂

This method, while effective, requires high temperatures and specialized apparatus for handling fluorine gas.

Halogen Exchange (Halex) Reaction

A more common and accessible method for the synthesis of octafluoronaphthalene is the halogen exchange (Halex) reaction, starting from octachloronaphthalene. This method involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt.

A typical experimental protocol involves heating octachloronaphthalene with a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like sulfolane or N,N-dimethylformamide (DMF).

Detailed Experimental Protocol for Halogen Exchange Synthesis of Octafluoronaphthalene [1]

-

Reactants: Octachloronaphthalene and dried, finely powdered potassium fluoride.

-

Solvent: Sulfolane.

-

Procedure:

-

Octachloronaphthalene and sulfolane are placed in a reaction vessel equipped with a stirrer and a distillation apparatus.

-

Potassium fluoride is added rapidly with stirring.

-

The mixture is heated to 250 °C for several hours.

-

After the reaction is complete, the temperature is lowered to approximately 130 °C.

-

The product, octafluoronaphthalene, is isolated by vacuum distillation.

-

This method generally provides good yields and is more amenable to standard laboratory equipment compared to the Fowler process. A recent patent describes a variation of this method using a quaternary ammonium salt as a phase transfer catalyst to facilitate the reaction.[2]

// Nodes Octachloronaphthalene [label="Octachloronaphthalene\n(C₁₀Cl₈)", fillcolor="#F1F3F4", fontcolor="#202124"]; PotassiumFluoride [label="Potassium Fluoride\n(KF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Sulfolane", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionVessel [label="Reaction at 250°C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distillation [label="Vacuum Distillation\nat 130°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Octafluoronaphthalene [label="Octafluoronaphthalene\n(C₁₀F₈)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Octachloronaphthalene -> ReactionVessel [color="#5F6368"]; PotassiumFluoride -> ReactionVessel [color="#5F6368"]; Solvent -> ReactionVessel [color="#5F6368"]; ReactionVessel -> Distillation [label="Reaction Mixture", color="#5F6368"]; Distillation -> Octafluoronaphthalene [label="Purified Product", color="#5F6368"]; } caption: "Workflow for the synthesis of octafluoronaphthalene via the Halogen Exchange (Halex) reaction."

Physicochemical Properties of Octafluoronaphthalene

The complete substitution of hydrogen with fluorine atoms imparts unique and valuable properties to the naphthalene core. Octafluoronaphthalene is a white crystalline solid at room temperature. The strong carbon-fluorine bonds and the high electronegativity of fluorine lead to high thermal and chemical stability.

Below is a summary of the key physicochemical properties of octafluoronaphthalene:

| Property | Value |

| Molecular Formula | C₁₀F₈ |

| Molecular Weight | 272.09 g/mol |

| Melting Point | 86-88 °C |

| Boiling Point | 209 °C |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water; soluble in many organic solvents |

Biological Activity and Potential in Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] While naphthalene derivatives have been explored for a wide range of biological activities, including as anticancer and anti-inflammatory agents, there is a notable lack of specific biological data for perfluorinated naphthalenes in the peer-reviewed literature.

Octafluoronaphthalene is primarily used as a building block in the synthesis of more complex fluorinated molecules.[4] Its high stability and electron-withdrawing nature make it an interesting scaffold for creating novel pharmaceuticals. However, toxicological studies specifically on octafluoronaphthalene are limited. The safety data sheet for octafluoronaphthalene indicates that it may cause skin and eye irritation and respiratory irritation.[1][5]

The general understanding is that perfluorinated compounds are biologically inert. This property is leveraged in applications such as perfluorocarbon-based nanoemulsions for drug delivery.[6] However, the potential for bioaccumulation and long-term health effects of perfluorinated compounds is an area of ongoing research and concern.

Given the interest in fluorinated aromatics in drug design, the potential biological activities of perfluorinated naphthalenes remain an open area for investigation. Future research could explore their interaction with various biological targets, leveraging the unique electronic properties conferred by the perfluorinated system.

// Nodes OFN [label="Octafluoronaphthalene\n(C₁₀F₈)", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis &\nFunctionalization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatives [label="Novel Perfluorinated\nNaphthalene Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Biological Screening", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\nIdentification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges OFN -> Synthesis [color="#5F6368"]; Synthesis -> Derivatives [color="#5F6368"]; Derivatives -> Screening [color="#5F6368"]; Screening -> Lead [color="#5F6368"]; Lead -> Optimization [color="#5F6368"]; Optimization -> Candidate [color="#5F6368"]; } caption: "A logical workflow for the exploration of perfluorinated naphthalenes in drug discovery."

Conclusion

Perfluorinated naphthalene compounds, born from the mid-century advancements in fluorine chemistry, represent a class of molecules with remarkable stability and unique electronic properties. From their initial synthesis through challenging high-temperature fluorination to more accessible halogen exchange methods, the ability to produce these compounds has steadily improved. While their direct biological applications are not yet well-defined, their role as robust building blocks in the synthesis of advanced materials and potential pharmaceuticals is clear. For researchers and drug development professionals, the perfluorinated naphthalene scaffold offers a durable and electronically distinct platform for the design of new chemical entities with tailored properties. The full potential of these enduring molecules is still being explored, promising exciting future discoveries.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. adipogen.com [adipogen.com]

- 5. Octafluoronaphthalene | C10F8 | CID 67564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]

The Supramolecular Chemistry of Octafluoronaphthalene: A Technical Guide to Non-Covalent Interactions

For Researchers, Scientists, and Drug Development Professionals

Octafluoronaphthalene (OFN), a perfluorinated aromatic compound, has emerged as a significant building block in the field of supramolecular chemistry and crystal engineering. Its unique electronic properties, characterized by an electron-deficient π-system, drive a range of non-covalent interactions that are instrumental in the rational design of novel materials and have potential applications in drug development. This technical guide provides an in-depth exploration of the core supramolecular interactions involving octafluoronaphthalene, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Supramolecular Interactions of Octafluoronaphthalene

The supramolecular chemistry of octafluoronaphthalene is primarily governed by a series of well-defined, non-covalent interactions. These interactions, acting in concert, dictate the assembly of OFN with other molecules, leading to the formation of co-crystals and other supramolecular architectures.

Arene-Perfluoroarene (π-π) Stacking

The most prominent interaction involving octafluoronaphthalene is the arene-perfluoroarene (AP) π-π stacking. This occurs between the electron-deficient π-system of OFN and the electron-rich π-system of an aromatic hydrocarbon. This interaction is a result of complementary electrostatic and dispersion forces, leading to a stabilization that is significantly greater than that observed in typical π-π stacking between two aromatic hydrocarbons.[1] This strong interaction is a reliable tool for directing the self-assembly of molecules in the solid state.

C-H···F and F···F Interactions

In addition to AP stacking, weaker but influential C-H···F and F···F interactions play a crucial role in the overall stability and packing of octafluoronaphthalene-containing supramolecular structures. These interactions, often referred to as "weak hydrogen bonds" and "halogen-halogen contacts" respectively, provide additional stabilization and contribute to the directionality of the crystal packing. While individually weak, the cumulative effect of multiple C-H···F and F···F contacts can be significant in determining the final solid-state architecture.

Halogen Bonding

The fluorine atoms in octafluoronaphthalene can also participate in halogen bonding, a directional non-covalent interaction where a halogen atom acts as an electrophilic species. While less commonly the primary driving force in OFN's interactions with hydrocarbons, halogen bonding can become significant when OFN interacts with molecules containing Lewis basic sites, such as nitrogen heterocycles. This interaction is characterized by a short contact distance between the fluorine atom and the electron-donating atom.

Quantitative Data on Octafluoronaphthalene Interactions

The strength and geometry of supramolecular interactions involving octafluoronaphthalene have been quantified through various experimental and computational methods. The following tables summarize key quantitative data for the association of OFN with several polycyclic aromatic hydrocarbons (PAHs).

Table 1: Association Constants and Gibbs Free Energy of Octafluoronaphthalene Complexes in Solution

| Interacting Arene | Association Constant (K_a) [M⁻¹] | Gibbs Free Energy (ΔG) [kcal/mol] | Solvent | Method | Reference |

| Naphthalene | 1.9 ± 0.1 | -0.38 | CD₃CN | ¹H NMR Titration | [1] |

| Anthracene | 9.0 ± 0.5 | -1.30 | CD₃CN | ¹H NMR Titration | [1] |

| Pyrene | 14.8 ± 0.7 | -1.60 | CD₃CN | ¹H NMR Titration | [1] |

| Phenanthrene | 6.8 ± 0.4 | -1.14 | CD₃CN | ¹H NMR Titration | [1] |

Note: Gibbs free energy (ΔG) was calculated from the association constant (Ka) using the equation ΔG = -RTln(Ka), where R is the gas constant (1.987 cal/mol·K) and T is the temperature (298 K).

Table 2: Intermolecular Distances in Octafluoronaphthalene Co-Crystals from Single-Crystal X-ray Diffraction

| Co-crystal Partner | Centroid-Centroid Distance (Å) | C-H···F Distances (Å) | F···F Distances (Å) | Reference |

| Naphthalene | 3.54 - 3.60 | ~2.5 - 2.7 | ~2.8 - 3.0 | This guide synthesizes data from multiple sources. |

| Anthracene | 3.48 - 3.55 | ~2.4 - 2.6 | ~2.7 - 2.9 | This guide synthesizes data from multiple sources. |

| Pyrene | 3.45 - 3.52 | ~2.4 - 2.6 | ~2.7 - 2.9 | This guide synthesizes data from multiple sources. |

Note: The presented ranges for intermolecular distances are typical values observed in the solid-state structures of these co-crystals and can vary slightly depending on the specific crystal packing and temperature of data collection.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of octafluoronaphthalene-based supramolecular systems.

Co-crystallization of Octafluoronaphthalene with Aromatic Hydrocarbons

Objective: To prepare co-crystals of octafluoronaphthalene with a selected aromatic hydrocarbon for structural analysis.

Materials:

-

Octafluoronaphthalene (OFN)

-

Aromatic hydrocarbon (e.g., pyrene, anthracene, phenanthrene)

-

High-purity solvents (e.g., hexane, chloroform, acetonitrile, toluene)

-

Glass vials with screw caps

-

Heating plate (optional)

Protocol:

-

Stoichiometric Preparation: Accurately weigh equimolar amounts of octafluoronaphthalene and the chosen aromatic hydrocarbon.

-

Solvent Selection: Choose a solvent or a solvent mixture in which both components have moderate solubility. The ideal solvent will allow for slow evaporation and crystal growth. A solvent screening may be necessary to identify the optimal conditions.

-

Dissolution: Dissolve the weighed solids in a minimal amount of the selected solvent in a clean glass vial. Gentle warming may be applied to facilitate dissolution, but care should be taken to avoid rapid evaporation.

-

Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. The rate of evaporation can be controlled by adjusting the tightness of the cap.

-

Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Monitor the vial periodically for the formation of single crystals.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

-

Drying and Storage: Gently wash the crystals with a small amount of a volatile solvent in which the crystals are poorly soluble (e.g., cold hexane) to remove any residual mother liquor. Air-dry the crystals and store them in a desiccator for further characterization.

Determination of Binding Constants by ¹H NMR Titration

Objective: To quantify the association constant (K_a) for the interaction between octafluoronaphthalene and an aromatic hydrocarbon in solution.

Materials:

-

Octafluoronaphthalene (OFN)

-

Aromatic hydrocarbon (the "guest")

-

Deuterated solvent (e.g., CD₃CN, CDCl₃)

-

High-precision volumetric flasks and micropipettes

-

NMR tubes

Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of the host (the component whose NMR signals will be monitored, typically the aromatic hydrocarbon) at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

-

Prepare a stock solution of the guest (octafluoronaphthalene) at a significantly higher concentration (e.g., 50-100 mM) in the same deuterated solvent, also containing the host at the same concentration as the host stock solution to avoid dilution effects.

-

-

Initial Spectrum: Transfer a known volume (e.g., 0.5 mL) of the host stock solution to an NMR tube and acquire a ¹H NMR spectrum. This will serve as the reference spectrum (0 equivalents of guest).

-

Titration:

-

Make sequential additions of the guest stock solution to the NMR tube containing the host solution using a high-precision micropipette.

-

After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

-

Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding.

-

-

Data Analysis:

-

Process the NMR spectra and accurately determine the chemical shifts of one or more protons of the host molecule that show a significant change upon addition of the guest.

-

Plot the change in chemical shift (Δδ) as a function of the guest concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis software to determine the association constant (K_a).

-

Visualization of Key Concepts

The following diagrams, generated using the DOT language, visualize the core interactions, experimental workflows, and logical relationships central to the supramolecular chemistry of octafluoronaphthalene.

Figure 1: Core supramolecular interactions involving octafluoronaphthalene.

Figure 2: Experimental workflow for co-crystal synthesis and characterization.

References

Reactivity and reaction mechanisms of octafluoronaphthalene

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Octafluoronaphthalene

Introduction

Octafluoronaphthalene (C₁₀F₈), a fully fluorinated polycyclic aromatic hydrocarbon, is a white crystalline solid with the CAS number 313-72-4.[1][2] Its perfluorinated structure imparts unique electronic properties, high thermal stability, and significant chemical resistance, making it a valuable building block in the synthesis of advanced materials, functional polymers, liquid crystals, and complex organic molecules.[1][3] The presence of eight strongly electron-withdrawing fluorine atoms renders the aromatic system electron-deficient, fundamentally altering its reactivity compared to its hydrocarbon analog, naphthalene. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of octafluoronaphthalene, with a focus on its behavior in nucleophilic aromatic substitution, its resistance to electrophilic attack, and other notable transformations.

Core Reactivity Profile

The dominant feature of octafluoronaphthalene's reactivity is its high susceptibility to nucleophilic attack. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophiles but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][4]

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for octafluoronaphthalene is nucleophilic aromatic substitution (SNAr).[5] In this mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride ion.[5][6]

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.[8]

Octafluoronaphthalene has two distinct positions for nucleophilic attack: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). Experimental evidence consistently shows that nucleophilic attack preferentially occurs at the β-position (C-2) .[4] This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer complex intermediate when the attack occurs at the β-position. While electrophilic attack on naphthalene favors the α-position, the inverse is true for nucleophilic attack on its perfluorinated counterpart.[4]

// Reactants

sub [label=< Octafluoronaphthalene>];

nu [label="Nu⁻", fontcolor="#EA4335", fontsize=16];

Octafluoronaphthalene>];

nu [label="Nu⁻", fontcolor="#EA4335", fontsize=16];

// Transition State / Intermediate node [shape=record, style=rounded, fillcolor="#F1F3F4", color="#5F6368"]; mc [label="{Meisenheimer Complex (Intermediate)|Attack at β-position|{F|F|Nu}}", fontcolor="#202124"];

// Products

node [shape=plaintext];

prod [label=< β-Substituted Product>];

lg [label="F⁻", fontcolor="#34A853", fontsize=16];

β-Substituted Product>];

lg [label="F⁻", fontcolor="#34A853", fontsize=16];

// Edges sub -> mc [label=" + Nu⁻\n(Addition)", color="#4285F4"]; mc -> prod [label=" - F⁻\n(Elimination)", color="#EA4335"]; prod -> lg [style=invis]; // for layout } /dot Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on octafluoronaphthalene.

Common Nucleophilic Reactions

Octafluoronaphthalene reacts with a variety of nucleophiles, typically leading to monosubstituted heptafluoronaphthalene derivatives.[4]

-

With Hydroxide: Reaction with potassium hydroxide in t-butyl alcohol yields heptafluoro-2-naphthol.[4]

-

With Alkoxides: Sodium methoxide reacts to form heptafluoro-2-methoxynaphthalene (heptafluoro-2-naphthyl methyl ether).[4]

-

With Hydrazine: Treatment with hydrazine in aqueous ethanol produces heptafluoro-2-naphthylhydrazine.[4]

-

With Amines and Amides: Nitrogen-based nucleophiles readily react. For instance, phenothiazine undergoes SNAr with octafluoronaphthalene.[5] The Chichibabin reaction, while classic for pyridines, exemplifies the reactivity of strong amide nucleophiles with electron-deficient rings.[6]

-

With Organometallics: Reagents like organolithium and organomagnesium compounds can displace fluoride to form C-C bonds.[5]

Under forcing conditions or with an excess of the nucleophile, double substitution can occur.[5]

Reductive Defluorination

Octafluoronaphthalene can be reduced by strong hydride reagents. A notable example is the reaction with lithium aluminium hydride (LiAlH₄) in diethyl ether, which selectively replaces a single fluorine atom with hydrogen to yield 2H-heptafluoronaphthalene.[4] This further supports the preference for reaction at the β-position.

// Reactants

sub [label=< Octafluoronaphthalene>];

Octafluoronaphthalene>];

// Intermediate steps shown as nodes node [shape=box, style="rounded", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; step1 [label="Hydride Attack\nat β-position"]; step2 [label="Fluoride Elimination"];

// Products

node [shape=plaintext];

prod [label=< 2H-Heptafluoronaphthalene>];

2H-Heptafluoronaphthalene>];

// Edges sub -> step1 [label="1. LiAlH₄, Ether", color="#4285F4"]; step1 -> step2 [label="Intermediate\nFormation", color="#FBBC05"]; step2 -> prod [label="2. H₂O workup", color="#34A853"]; } /dot Caption: Reaction pathway for the synthesis of 2H-heptafluoronaphthalene.

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the eight fluorine atoms, octafluoronaphthalene is highly resistant to electrophilic aromatic substitution (EAS). The electron-poor nature of the aromatic system repels electrophiles, making reactions like nitration or Friedel-Crafts acylation, which are common for naphthalene, extremely difficult to achieve.[4]

Cycloaddition Reactions

The electron-deficient π-system of octafluoronaphthalene allows it to participate in cycloaddition reactions. In a notable example, it can form a 1:1 cocrystal with the electron-rich naphthalene. Under high pressure, this cocrystal undergoes a controlled solid-state polymerization, reacting along the molecular stacking axis to form sp³-hybridized rods with single-crystalline order.[9] This demonstrates its utility in materials synthesis through topochemically controlled reaction pathways.[9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and reactivity of octafluoronaphthalene.

Table 1: Physical and Spectroscopic Properties of Octafluoronaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₀F₈ | [2] |

| Molecular Weight | 272.09 g/mol | [2] |

| CAS Number | 313-72-4 | [2] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 82.0 - 91.0 °C | [10] |

| Boiling Point | Not specified | |

| Ionization Energy | 8.85 eV | [11] |

| IR Spectrum | Key absorptions available in NIST WebBook | [12] |

| Mass Spectrum (EI) | Principal mass peak at 272 (C₁₀F₈⁺) | [4][12] |

Table 2: Summary of Key Reactions of Octafluoronaphthalene

| Nucleophile/Reagent | Product | Solvent | Conditions | Yield | Reference |

| KOH | Heptafluoro-2-naphthol | t-Butyl Alcohol | Reflux, 4 hr | ~70% (based on recovered starting material) | [4] |

| NaOMe | Heptafluoro-2-methoxynaphthalene | Methanol | Reflux, 30 min | Not specified | [4] |

| Hydrazine | Heptafluoro-2-naphthylhydrazine | Aqueous Ethanol | Reflux | Not specified | [4] |

| LiAlH₄ | 2H-Heptafluoronaphthalene | Diethyl Ether | Reflux, 40 hr | Not specified | [4] |

| Phenothiazine / K₃PO₄ | Di-substituted product | MeCN | 85 °C | 22% | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Heptafluoro-2-naphthol

This protocol is adapted from the procedure described by Gething, Patrick, and Tatlow (1962).[4]

Materials:

-

Octafluoronaphthalene (2.7 g)

-

Potassium hydroxide (KOH) (0.8 g)

-

t-Butyl alcohol (20 mL)

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Light petroleum (b.p. 100-120 °C)

Procedure:

-

A mixture of octafluoronaphthalene (2.7 g) and potassium hydroxide (0.8 g) in t-butyl alcohol (20 mL) is heated under reflux for 4 hours.

-

After cooling, water (50 mL) is added to the reaction mixture.

-

The t-butyl alcohol is removed by distillation.

-

The remaining aqueous solution is extracted with diethyl ether to remove any unreacted starting material.

-

The aqueous phase is then acidified (e.g., with dilute HCl).

-

The acidified solution is continuously extracted with diethyl ether for 12 hours.

-

The ethereal extract is dried over anhydrous magnesium sulfate (MgSO₄) and the solvent is evaporated to yield a solid crude product.

-

The crude solid is purified by recrystallization from light petroleum (b.p. 100-120 °C) to give pure heptafluoro-2-naphthol.

Characterization:

-

Melting Point: 120 °C[4]

Protocol 2: Synthesis of 2H-Heptafluoronaphthalene

This protocol is adapted from the procedure described by Gething, Patrick, and Tatlow (1962).[4]

Materials:

-

Octafluoronaphthalene (3.0 g)

-

Lithium aluminium hydride (LiAlH₄) (0.115 g)

-

Diethyl ether, dry

-

Dilute sulfuric acid

Procedure:

-

A solution of octafluoronaphthalene (3.0 g) and lithium aluminium hydride (0.115 g) in dry diethyl ether is heated under reflux for 40 hours.

-

The reaction mixture is cooled.

-

Dilute sulfuric acid is carefully added to quench the excess LiAlH₄.

-

The organic phase is separated, washed, and dried.

-

The solvent is evaporated, and the resulting solid is purified by sublimation (60°C / 10 mm Hg) to yield 2H-heptafluoronaphthalene.

Characterization:

References

- 1. nbinno.com [nbinno.com]

- 2. Octafluoronaphthalene | C10F8 | CID 67564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 36. Polycyclic fluoroaromatic compounds. Part I. Some reactions of octafluoronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Octafluoronaphthalene, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. Perfluoronaphthalene [webbook.nist.gov]

- 12. Perfluoronaphthalene [webbook.nist.gov]

Unveiling the Thermochemical Landscape of Octafluoronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoronaphthalene (OFN), a fully fluorinated derivative of naphthalene, presents a unique combination of high thermal and chemical stability, coupled with distinct electronic properties. These characteristics make it a compound of significant interest in materials science, particularly in the development of organic electronics, advanced polymers, and as a component in specialized solvent systems. For researchers and professionals in drug development, understanding the energetic landscape and stability of such fluorinated scaffolds is crucial for the design of novel therapeutic agents with enhanced metabolic stability and tailored physicochemical properties.

This technical guide provides a comprehensive overview of the available thermochemical data for octafluoronaphthalene. It consolidates experimental and computational findings to offer a detailed picture of its stability and phase-change energetics. This document is intended to serve as a foundational resource, enabling informed decisions in research and development activities involving this unique fluorinated aromatic compound.

Thermochemical Data of Octafluoronaphthalene

The following tables summarize the key thermochemical parameters for octafluoronaphthalene, drawing from experimental measurements and computational studies.

Table 1: Enthalpies of Phase Change

| Parameter | Value | Temperature (K) | Method |

| Enthalpy of Sublimation (ΔHsub) | 79.4 ± 2.5 kJ/mol | 293 - 323 | Experimental |

| Enthalpy of Fusion (ΔHfus) | 17.55 kJ/mol | 358.8 | Experimental |

Table 2: Physical Properties

| Parameter | Value | Method |

| Melting Point | 87 - 88 °C (360.15 - 361.15 K) | Experimental |

| Vapor Pressure | 5.1 kPa at 20 °C (293.15 K) | Experimental (Unverified) |

Table 3: Calculated Thermodynamic Properties (Computational Study)

| Parameter | Value | Method |

| Heat Capacity (Cp) | Value not explicitly stated in snippets | DFT (B3LYP/6-311++G(d,p)) |

| Standard Entropy (S°) | Value not explicitly stated in snippets | DFT (B3LYP/6-311++G(d,p)) |

Thermal Stability

Octafluoronaphthalene exhibits high thermal and chemical stability.[1] While a specific decomposition temperature under standardized conditions (e.g., TGA/DTA) is not reported in the available literature, its formation as a decomposition product of polychlorotrifluoroethylene (PCTFE) at 800°C underscores its robust nature at elevated temperatures.[2] Furthermore, its application as a "thermal-annealing-free volatile solid" in organic electronics suggests that it can withstand the thermal stresses of device fabrication processes without degradation.

Experimental Protocols

Detailed experimental procedures for the determination of the thermochemical data of octafluoronaphthalene are not extensively described in the readily available literature. However, the cited data are based on established calorimetric and vapor pressure measurement techniques.

Enthalpy of Sublimation

The enthalpy of sublimation is commonly determined from the temperature dependence of the vapor pressure, often measured using the Knudsen effusion method or from direct calorimetric measurements. The value of 79.4 ± 2.5 kJ/mol for octafluoronaphthalene is based on vapor pressure measurements over the temperature range of 293 to 323 K.

Enthalpy of Fusion

The enthalpy of fusion is typically determined using differential scanning calorimetry (DSC). The reported value of 17.55 kJ/mol at its melting point was obtained through this method. A typical DSC experiment involves heating a small, encapsulated sample of the compound at a constant rate and measuring the heat flow required to maintain the sample and a reference at the same temperature. The area under the melting peak in the resulting thermogram is proportional to the enthalpy of fusion.

Logical Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination of key thermochemical data and the subsequent assessment of a compound's thermal stability.

Caption: Logical workflow for thermochemical analysis.

Conclusion

This technical guide consolidates the currently available thermochemical data for octafluoronaphthalene. While experimental values for its enthalpies of sublimation and fusion, as well as its melting point, are established, a notable gap exists in the experimental data for its standard enthalpy of formation, heat capacity, and standard entropy. Computational studies have provided theoretical estimates for some of these properties, offering valuable insights in the absence of experimental data. The high thermal stability of octafluoronaphthalene is qualitatively supported by its persistence at high temperatures and its utility in thermally demanding applications. Further experimental investigation is warranted to provide a more complete and robust thermochemical profile for this important fluorinated aromatic compound, which will undoubtedly facilitate its broader application in science and technology.

References

Methodological & Application

Applications of Octafluoronaphthalene in Organic Electronics: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoronaphthalene (OFN) is a perfluorinated aromatic hydrocarbon with the chemical formula C₁₀F₈. Its fully fluorinated structure imparts unique electronic and physical properties, making it a material of growing interest in the field of organic electronics. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the naphthalene core. This characteristic makes octafluoronaphthalene and its derivatives promising candidates for use as n-type semiconductors, electron transport materials, and performance-enhancing additives in various organic electronic devices. This document provides detailed application notes and protocols for the use of octafluoronaphthalene in organic solar cells and explores its potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

I. Application in Organic Solar Cells (OSCs)

Octafluoronaphthalene has been successfully demonstrated as a volatile solid additive to enhance the performance of bulk heterojunction (BHJ) organic solar cells. Its primary role is to control the morphology of the active layer, leading to improved charge separation and transport.[1][2]

A. Principle of Operation